molecular formula C10H13ClF3NO B12300657 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine hydrochloride

2-(3-(Trifluoromethoxy)phenyl)propan-2-amine hydrochloride

Cat. No.: B12300657
M. Wt: 255.66 g/mol
InChI Key: KTUCCULGSBCSHI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine hydrochloride typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) .

Chemical Reactions Analysis

2-(3-(Trifluoromethoxy)phenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-(Trifluoromethoxy)phenyl)propan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

2-(3-(Trifluoromethoxy)phenyl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

The unique trifluoromethoxy group in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.

Properties

Molecular Formula

C10H13ClF3NO

Molecular Weight

255.66 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C10H12F3NO.ClH/c1-9(2,14)7-4-3-5-8(6-7)15-10(11,12)13;/h3-6H,14H2,1-2H3;1H

InChI Key

KTUCCULGSBCSHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC(F)(F)F)N.Cl

Origin of Product

United States

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